![molecular formula C15H18ClNO4 B2516129 2-[(2-氯-4-甲基苯胺)亚甲基]丙二酸二乙酯 CAS No. 103976-15-4](/img/structure/B2516129.png)

2-[(2-氯-4-甲基苯胺)亚甲基]丙二酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Insights into Supramolecular Assembly Formation

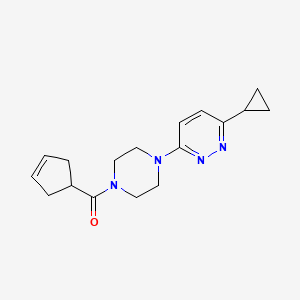

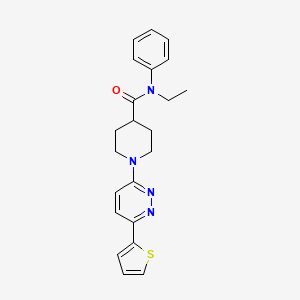

The study of diethyl aryl amino methylene malonate (DAM) derivatives, including diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate, has revealed that these molecules exhibit co-planar conformations and strong intramolecular N–H⋯O hydrogen bonding, which forms a six-membered ring structure. The presence of chloro and nitro substitutions affects the strength of these hydrogen bonds, with additional intramolecular hydrogen bonding observed in some derivatives. The study also highlights the first observation of type-I Cl⋯Cl interaction in this class of compounds. The molecular interactions and shapes were analyzed using Hirshfeld surface and 2D fingerprint plots, emphasizing the impact of substitutions on various molecular interactions .

Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate

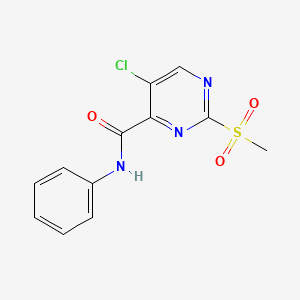

Diethyl 2-(2-chloronicotinoyl)malonate is a significant intermediate in the synthesis of small molecule anticancer drugs. A new method for synthesizing this compound has been developed, using 2-chloronicotinic acid and optimizing the synthetic steps to achieve a total yield of 83.3%. This compound's structure is found in many kinase inhibitors, and its derivatives are crucial for synthesizing active compounds .

C-Alkylation of Nitroso Chlorides with Diethyl Malonate

The reaction of nitroso chlorides with diethyl malonate in the presence of anhydrous K2CO3 at room temperature leads to C-alkylation and the formation of α-substituted oximes with a diethyl malonate moiety. This reaction has been shown to yield products in 20–90% yields .

Hydrogen Bonding Due to Regioisomerism

The regioisomerism in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates affects the supramolecular architecture of these compounds. The position of the hydroxy group leads to different hydrogen bonding patterns, influencing the molecular packing through intermolecular O-H...O interactions and C-H...O interactions .

Experimental Neoplasia in Rats

Although not directly related to diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate, research on structurally related aromatic amines has shown carcinogenic potential in rats. These studies provide context for understanding the potential biological effects of related compounds .

Excess Molar Enthalpies of Diethyl Malonate

The excess molar enthalpies of diethyl malonate with various solvents have been measured, showing that values increase with temperature. This data has been correlated using the Redlich–Kister equation and local composition models, providing insight into the physical properties of diethyl malonate .

Penta-2,4-dien-1-ones by Formal [3+2] Cycloaddition–Rearrangement

Diethyl 2-(dicyanomethylene)malonate, an electron-deficient alkene, reacts with alkynes to form penta-2,4-dien-1-ones through a formal [3+2] cycloaddition–rearrangement cascade. This reaction proceeds with excellent regioselectivity and without the need for a catalyst, highlighting the chemical reactivity of diethyl malonate derivatives .

Synthesis and Exciplex Formation of Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate

A new bichromophoric compound was synthesized from diethyl malonate, which forms exciplexes in both fluid media and a polymer matrix. The study of exciplex formation provides information on the interaction between chromophores and the potential applications of diethyl malonate derivatives in materials science .

科学研究应用

合成和工业规模生产

2-[(2-氯-4-甲基苯胺)亚甲基]丙二酸二乙酯是各种具有生物活性的喹啉衍生物(例如具有抗病毒、免疫抑制、抗癌和光保护活性的衍生物)的多阶段合成中的前体。一项研究展示了一种在室温下快速高效的合成方法,为该分子的工业规模生产提供了一种可行的途径 (Valle 等人,2018)。

超分子结构

该化合物在超分子结构方面表现出有趣的特性。已经研究了包括 2-[(2-羟基苯胺)亚甲基]丙二酸二乙酯和 2-[(4-羟基苯胺)亚甲基]丙二酸二乙酯在内的衍生物的结晶行为和氢键模式,揭示了由于分子间相互作用对分子堆积的显着影响 (Ilangovan 等人,2013)。

晶体结构和分子相互作用

2-(((芳基)氨基)亚甲基)丙二酸二乙酯 (DAM) 的几个衍生物的晶体结构和分子相互作用已得到广泛研究。这些研究提供了对超分子组装形成的见解,并突出了氯和硝基取代对氢键强度的影响 (Shaik 等人,2019)。

聚合过程

在聚合物化学领域,相关的亚甲基双(丙二酸二乙酯)-硝酸铈铵氧化还原对已被用作甲基丙烯酸甲酯聚合的引发剂。该过程在室温下实现了高产率,是开发新聚合技术的一个有希望的途径 (Bıçak & Özeroğlu,2001)。

在药物化学中的应用

2-(2-氯尼古丁酰)丙二酸二乙酯是一种密切相关的化合物,是合成小分子抗癌药物的重要中间体。这项研究探索了一种有效的合成方法,突出了其在靶向癌症治疗开发中的作用 (Xiong 等人,2018)。

安全和危害

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s always recommended to refer to the material safety data sheet (MSDS) of the compound.

属性

IUPAC Name |

diethyl 2-[(2-chloro-4-methylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-7-6-10(3)8-12(13)16/h6-9,17H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXLJWFCLVRUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)

![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)